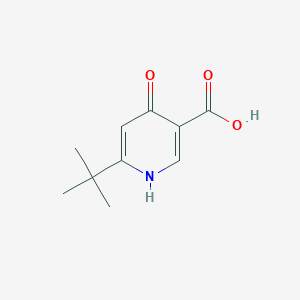

6-(Tert-butyl)-4-hydroxynicotinic acid

Description

Properties

IUPAC Name |

6-tert-butyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-4-7(12)6(5-11-8)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXVBXWTSVKMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butyl)-4-hydroxynicotinic acid typically involves the introduction of the tert-butyl group and the hydroxyl group onto the nicotinic acid ring. One common method involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butyl group. The hydroxyl group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(Tert-butyl)-4-hydroxynicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 6-(Tert-butyl)-4-hydroxynicotinic acid serves as a precursor in synthesizing more complex organic compounds, making it valuable in chemical research and development.

Biology

- Biological Activities : The compound has been studied for its potential antimicrobial and antioxidant properties. It demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress linked to diseases like cancer and neurodegenerative disorders.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer activities. Its ability to modulate cellular pathways related to apoptosis and oxidative stress response positions it as a candidate for therapeutic development.

Industry

- Material Development : In industrial applications, it is used in developing new materials and as a precursor for synthesizing various industrial chemicals.

Comparative Analysis with Related Compounds

The unique structural features of this compound distinguish it from similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 4-Hydroxynicotinic Acid | Lacks tert-butyl group | Different biological activity |

| 6-Tert-butyl-2-hydroxynicotinic Acid | Hydroxyl group at a different position | Altered reactivity and applications |

| 2,6-Di-tert-butyl-4-hydroxynicotinic Acid | Contains two tert-butyl groups | Significantly different chemical properties |

Case Studies and Research Findings

- Neuroprotection Against Amyloid-beta Toxicity :

- Antioxidant Activity Assessment :

- Impact on Gene Expression :

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-4-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Key Insights :

- The tert-butyl group in this compound likely increases steric bulk compared to methoxy or halogens, reducing reactivity but improving membrane permeability .

- The hydroxyl group at C4 may enhance hydrogen-bonding capacity, contrasting with methoxy or halogen substituents that prioritize lipophilicity or electronic effects .

Tert-butyl-Containing Heterocycles

Table 2 compares physical properties of tert-butyl-functionalized compounds:

Key Insights :

- The tert-butyl group consistently contributes to higher boiling points and densities across diverse cores (e.g., pyridine vs. pyrazolopyridine) due to increased molecular weight and van der Waals interactions .

- In the zinc complex (C40H46N4O4Zn), the tert-butyl group stabilizes the crystal lattice, as evidenced by its P21/n space group and low R-factors (Rgt(F) = 0.0442) .

Biological Activity

6-(Tert-butyl)-4-hydroxynicotinic acid (C₁₀H₁₃NO₃) is a derivative of nicotinic acid characterized by the presence of a tert-butyl group at the 6th position and a hydroxyl group at the 4th position of the nicotinic acid ring. This compound has garnered attention in research due to its diverse biological activities, including antioxidant properties, potential neuroprotective effects, and interactions with various biological pathways.

- Molecular Weight : 195.22 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Structure :

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including neurodegenerative disorders and cancer. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.

Neuroprotective Effects

A study highlighted the compound's protective effect on astrocytes against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease (AD). Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α, suggesting a potential role in modulating inflammatory responses in neurodegenerative conditions .

Modulation of Cellular Pathways

The compound influences various cellular processes by interacting with signaling pathways related to apoptosis and oxidative stress response. It has been observed to affect gene expression related to these pathways, potentially enhancing cellular resilience against stressors .

The mechanism through which this compound exerts its biological effects involves:

- Binding Interactions : The compound binds to specific enzymes and proteins, modulating their activity.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Gene Expression Modulation : Alters the expression of genes associated with inflammation and apoptosis .

Comparative Analysis with Related Compounds

The unique positioning of the tert-butyl and hydroxyl groups in this compound contributes to its distinct biological activity compared to similar compounds. Below is a comparative overview:

| Compound Name | Key Features | Differences |

|---|---|---|

| 4-Hydroxynicotinic Acid | Lacks tert-butyl group | Different biological activity |

| 6-Tert-butyl-2-hydroxynicotinic Acid | Hydroxyl group at a different position | Altered reactivity and applications |

| 2,6-Di-tert-butyl-4-hydroxynicotinic Acid | Contains two tert-butyl groups | Significantly different chemical properties |

Case Studies and Research Findings

-

Neuroprotection Against Aβ Toxicity :

- In vitro studies demonstrated that treatment with this compound reduced TNF-α levels in astrocytes exposed to Aβ 1-42, indicating a protective effect against neuroinflammation .

- Further investigations showed that while Aβ aggregation was diminished, significant differences were noted only when compared with established treatments like galantamine .

-

Antioxidant Activity Assessment :

- Experimental models revealed that the compound effectively scavenged free radicals, reducing oxidative stress markers in cell cultures. This suggests its potential application in therapeutic strategies aimed at oxidative stress-related disorders .

- Impact on Gene Expression :

Q & A

Q. What are the established synthetic routes for 6-(tert-butyl)-4-hydroxynicotinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and hydroxylation. For example, tert-butyl groups can be introduced via alkylation using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by hydroxylation using hydrogen peroxide in acidic media . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of tert-butylating agent to minimize side products). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- LC-MS : Confirms molecular weight (e.g., m/z 223 [M+H]+) and detects impurities. Use reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid .

- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm in ¹H NMR, δ ~30 ppm in ¹³C NMR) and hydroxyl groups (broad singlet at δ ~5.5 ppm). Compare with reference spectra of structurally related nicotinic acid derivatives .

- FT-IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) functional groups .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies should include accelerated degradation tests:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze via HPLC for decomposition products (e.g., loss of tert-butyl group or oxidation of hydroxyl) .

- Photostability : Expose samples to UV light (λ = 254 nm) for 24–72 hours. Monitor degradation using LC-MS to identify photolytic byproducts like quinoline derivatives .

- Recommendation : Store in amber vials at –20°C under inert gas (N₂/Ar) to suppress oxidation .

Q. What methodologies are recommended for assessing purity in complex mixtures (e.g., synthetic intermediates)?

- Methodological Answer :

- GC-MS : For volatile impurities; derivatize the compound with BSTFA to enhance volatility .

- HPLC-UV/ELSD : Use gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate polar byproducts. ELSD is preferred for non-UV-active impurities .

- Elemental Analysis : Validate purity by comparing experimental C/H/N ratios with theoretical values (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the tert-butyl group in modulating reactivity or biological activity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze steric effects of the tert-butyl group on electron density distribution in the nicotinic acid core .

- Comparative Kinetics : Synthesize analogs (e.g., methyl or isopropyl substitutes) and compare reaction rates in esterification or metal coordination assays .

- Biological Assays : Evaluate tert-butyl’s impact on enzyme inhibition (e.g., dehydrogenase assays) via IC₅₀ comparisons with non-substituted analogs .

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of tert-butyl) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling interactions. For example, NOESY can confirm spatial proximity between tert-butyl and aromatic protons .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for hydroxyl protons) to simplify spectra .

Q. What strategies enable the use of this compound as a building block in multi-step syntheses (e.g., metal-organic frameworks or bioactive conjugates)?

- Methodological Answer :

- Protection/Deprotection : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether for Grignard reactions, then deprotect with TBAF .

- Coordination Chemistry : Utilize the carboxylic acid group for metal chelation (e.g., Cu²⁺ or Zn²⁺). Characterize complexes via X-ray crystallography or EPR .

- Bioconjugation : Activate the carboxylate with EDC/NHS for coupling to amines (e.g., lysine residues in proteins). Monitor conjugation efficiency via MALDI-TOF .

Q. Which advanced spectroscopic techniques can resolve ambiguities in stereochemical or tautomeric forms?

- Methodological Answer :

- X-ray Crystallography : Definitive assignment of tautomeric forms (e.g., keto-enol equilibrium) via crystal structure analysis .

- Solid-State NMR : Differentiate polymorphs by analyzing ¹³C chemical shifts in crystalline vs. amorphous forms .

- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) spectra with computed spectra for chiral derivatives .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments (e.g., ionic liquids or supercritical CO₂)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in ionic liquids using force fields (e.g., OPLS-AA) to predict solubility .

- COSMO-RS : Estimate partition coefficients in supercritical CO₂ to optimize extraction or purification workflows .

- Reactivity Predictions : Use DFT to simulate transition states in non-traditional solvents, guiding catalyst selection (e.g., Lewis acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.